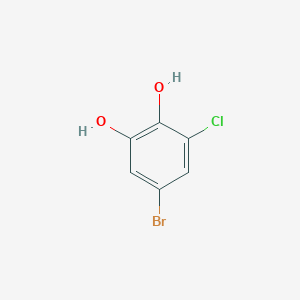

5-溴-3-氯儿茶酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-3-chlorocatechol is a chemical compound that belongs to the catechol family. It is a halogenated derivative of catechol and is widely used in scientific research applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.

科学研究应用

化学合成和催化

5-溴-3-氯儿茶酚和相关化合物被广泛用于化学合成和催化中。例如,由钯-Xantphos 络合物催化的多卤代吡啶的氨化反应主要得到高度化学选择性的产物,正如 Jianguo Ji 等人 (2003) 在其用 5-溴-2-氯吡啶合成 5-氨基-2-氯吡啶(分离产率为 96%)中所展示的 (Ji, Li, & Bunnelle, 2003)。类似地,Stroup 等人 (2007) 描述了 5-溴-2-氯-3-氟吡啶的化学选择性功能化,展示了此类化合物在化学合成中的多功能性 (Stroup, Szklennik, Forster, & Serrano-Wu, 2007)。

计算和分子研究

在计算化学中,5-溴-3-硝基吡啶-2-腈等化合物一直是深入分子结构和能量研究的主题。Arulaabaranam 等人 (2021) 使用计算计算和分子对接来探索这些化合物的分子静电势、前沿分子轨道和配体-蛋白质相互作用,揭示了它们在包括药物发现的各种应用中的潜力 (Arulaabaranam, Muthu, Mani, & Geoffrey, 2021)。

材料科学和配位化学

在材料科学中,卤代化合物被用于合成具有从金属盐结合到有机电子等广泛应用的复杂分子。例如,Wang 等人 (2006) 讨论了各种 5-取代水杨醛的溴甲基化和氯甲基化,这是一种在有机化学和配位化学中都很有价值的技术 (Wang, Wilson, Blake, Collinson, Tasker, & Schröder, 2006)。Moon 等人 (2004) 探讨了四苯并呋喃中氯或溴基团的取代如何改变其晶体结构,并因此影响单晶晶体管中的载流子传输,表明这些化合物在电子材料领域的意义 (Moon, Zeis, Borkent, Besnard, Lovinger, Siegrist, Kloc, & Bao, 2004)。

作用机制

Target of Action

The primary target of 5-Bromo-3-chlorobenzene-1,2-diol is the benzene ring, a key component of many organic compounds . The benzene ring contains six pi electrons, which are delocalized in six p orbitals above and below the plane of the ring . This structure makes the benzene ring especially stable and resistant to reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The electrophilic aromatic substitution reaction of 5-Bromo-3-chlorobenzene-1,2-diol affects the biochemical pathways involving benzene derivatives . The substitution reaction results in the formation of a new compound, altering the downstream effects of the original benzene compound .

Result of Action

The result of the compound’s action is the formation of a substituted benzene ring . This new compound has different properties and can participate in further reactions, potentially leading to a wide range of molecular and cellular effects .

属性

IUPAC Name |

5-bromo-3-chlorobenzene-1,2-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClO2/c7-3-1-4(8)6(10)5(9)2-3/h1-2,9-10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITREKDXHAESMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-m-tolyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2947883.png)

![2-[4-(2,2,2-Trifluoroethoxy)phenyl]cyclopropanecarboxylicacid](/img/structure/B2947884.png)

![(E)-5-(styrylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2947885.png)

![2-chloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2947886.png)

![6-(ethylsulfonyl)-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2947888.png)

![7-Chloro-1-(3,4-dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2947899.png)